molecular formula C20H22BrNO5 B4116067 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone

4-(3-bromo-4-ethoxy-5-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone

Cat. No. B4116067
M. Wt: 436.3 g/mol
InChI Key: VWYFMXLXHAECTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-bromo-4-ethoxy-5-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, also known as BDMQ, is a synthetic compound that has gained significant attention in recent years due to its potential use in scientific research. BDMQ belongs to the class of quinolinone derivatives and has been found to possess a range of biological activities that make it a promising candidate for various applications.

Mechanism of Action

The mechanism of action of 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is not fully understood, but it is believed to involve the inhibition of various cellular pathways. 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. The compound has also been found to inhibit the activity of protein kinase C, an enzyme involved in cell signaling pathways. Furthermore, 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-(3-bromo-4-ethoxy-5-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been found to have several biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has also been found to inhibit the production of reactive oxygen species, which can cause oxidative damage to cells. Additionally, 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to reduce the expression of pro-inflammatory cytokines, which can contribute to the development of chronic inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone in scientific research is its high potency and selectivity. The compound has been found to exhibit activity at low concentrations, making it a cost-effective option for laboratory experiments. Additionally, 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to have minimal toxicity in normal cells, making it a safe option for in vitro and in vivo studies. However, one of the limitations of using 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone in laboratory experiments is its limited solubility in aqueous solutions, which can make it difficult to administer the compound in certain assays.

Future Directions

There are several future directions for the use of 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone in scientific research. One potential application is in the development of novel cancer therapies. 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been found to exhibit potent antitumor activity and could be further developed as a chemotherapeutic agent. Additionally, 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone could be used in the development of anti-inflammatory drugs, as the compound has been shown to inhibit the release of pro-inflammatory cytokines. Furthermore, 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone could be used in the development of novel antimicrobial agents, as the compound has been shown to exhibit activity against several bacterial strains.
In conclusion, 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is a synthetic compound that has gained significant attention in recent years due to its potential use in scientific research. The compound has been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has several advantages for laboratory experiments, including its high potency and selectivity. There are several future directions for the use of 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone in scientific research, including the development of novel cancer therapies, anti-inflammatory drugs, and antimicrobial agents.

Scientific Research Applications

4-(3-bromo-4-ethoxy-5-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has also been found to possess anti-inflammatory activity by inhibiting the release of pro-inflammatory cytokines. Additionally, 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to exhibit antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

4-(3-bromo-4-ethoxy-5-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrNO5/c1-5-27-20-14(21)6-11(7-18(20)26-4)12-9-19(23)22-15-10-17(25-3)16(24-2)8-13(12)15/h6-8,10,12H,5,9H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYFMXLXHAECTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)C2CC(=O)NC3=CC(=C(C=C23)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-bromo-4-ethoxy-5-methoxyphenyl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-bromo-4-ethoxy-5-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
Reactant of Route 2
4-(3-bromo-4-ethoxy-5-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
Reactant of Route 3
4-(3-bromo-4-ethoxy-5-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
Reactant of Route 4
4-(3-bromo-4-ethoxy-5-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
Reactant of Route 5
4-(3-bromo-4-ethoxy-5-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
Reactant of Route 6
4-(3-bromo-4-ethoxy-5-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone

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